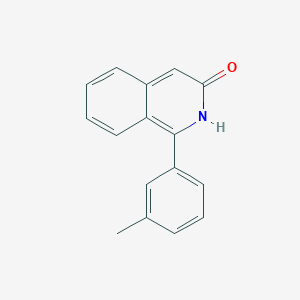

1-(m-Tolyl)isoquinolin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61561-62-4 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-(3-methylphenyl)-2H-isoquinolin-3-one |

InChI |

InChI=1S/C16H13NO/c1-11-5-4-7-13(9-11)16-14-8-3-2-6-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18) |

InChI Key |

LWCKIAVGSMFMRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3C=CC=CC3=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 M Tolyl Isoquinolin 3 2h One and Analogous Isoquinolinone Structures

Classical and Contemporary Approaches to Isoquinolin-3(2H)-one Core Synthesis

The formation of the isoquinolin-3(2H)-one core is achieved through a variety of synthetic strategies. These can be broadly categorized into cyclization reactions of pre-functionalized substrates and the more recent, highly efficient transition-metal-catalyzed annulations.

Cyclization reactions represent a foundational approach to the synthesis of the isoquinolin-3(2H)-one skeleton. These methods typically involve the intramolecular ring closure of a suitably designed acyclic precursor.

Contemporary advancements have introduced novel cyclization methods. For instance, visible-light-mediated tandem reactions of acryloylbenzamides with various radical precursors, such as alkyl boronic acids or oxime esters, have been developed. researchgate.net This process involves a radical addition followed by cyclization to yield isoquinoline-1,3(2H,4H)-diones, which are structurally related to the target isoquinolinone core. researchgate.net Another innovative approach is the controlled photochemical synthesis from o-alkynylated benzamides, which proceeds via an amidyl radical cyclization cascade under metal-free conditions. acs.org

Cascade reactions provide an efficient route to complex molecules in a single operation. A notable example is the reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, which proceeds through an oxidative cross-coupling and subsequent radical addition to the aromatic ring to afford isoquinoline-1,3(2H,4H)-dione derivatives under mild, metal-free conditions. rsc.org Similarly, sequential Ugi/cyclization reactions have been employed to create isoquinoline-1,3(2H,4H)-diones and related isoindolin-1-ones. documentsdelivered.com These methods, while often yielding the related dione (B5365651) structures, demonstrate the versatility of cyclization strategies in building the fundamental isoquinoline (B145761) framework.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering high efficiency, regioselectivity, and functional group tolerance. bohrium.com Catalysts based on palladium, copper, rhodium, and cobalt have been extensively applied to the construction of the isoquinolin-3(2H)-one ring. bohrium.com These methods often rely on the principle of C-H bond activation, where a typically unreactive C-H bond is cleaved and functionalized, followed by an annulation or cyclization step to build the heterocyclic ring. researchgate.net

Palladium catalysis is a powerful tool for C-C and C-N bond formation. In the context of isoquinolone synthesis, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters has been established to produce 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.com This method complements other transition-metal-catalyzed approaches and proceeds under relatively mild conditions. mdpi.com

Another strategy involves a cascade one-pot method where benzamides react with α-bromo ketones via palladium-catalyzed ortho-C-H bond activation and subsequent intramolecular N-C annulation to yield isoquinolin-1(2H)-ones. nih.gov This approach accommodates a wide range of α-bromo ketones. nih.gov Furthermore, palladium catalysis enables the synthesis of isoquinolines through tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297). nih.gov The sequential palladium-catalyzed α-arylation of ketones followed by a cyclization reaction is a versatile route to a wide array of polysubstituted isoquinolines and their N-oxides, suitable for both electron-rich and electron-poor systems. nih.gov The use of N-acyl hydrazones as directing groups in palladium-catalyzed cyclizations with vinyl azides also provides an efficient route to various isoquinoline derivatives. researchgate.net

Table 1: Selected Palladium-Catalyzed Syntheses of Isoquinolinone Analogs

| Starting Materials | Catalyst & Reagents | Conditions | Products | Reference |

| N-methoxybenzamides, 2,3-allenoic acid esters | Pd(CH₃CN)₂Cl₂ (10 mol%), Ag₂CO₃, DIPEA | Toluene, 85 °C, 4 h | Substituted 3,4-dihydroisoquinolin-1(2H)-ones | mdpi.com |

| Benzamides, α-bromo ketones | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, PivOH | DMA, 130 °C | Substituted isoquinolin-1(2H)-ones | nih.gov |

| Benzylamines, Allyl acetate | Pd(OAc)₂, Ag₂CO₃, K₂S₂O₈ | DCE, 100 °C | 3-Methylisoquinoline derivatives | nih.gov |

| o-Iodobenzaldehyde imines, Terminal acetylenes | Pd catalyst, then Cu catalyst | Microwave irradiation | Substituted isoquinolines | organic-chemistry.org |

Copper catalysts, being more abundant and less expensive than palladium, offer an attractive alternative for isoquinolone synthesis. A highly efficient method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.govsemanticscholar.orgrsc.org This environmentally friendly protocol proceeds under mild conditions without the need for organic solvents or ligands and can be tuned to produce either isoquinolines or isoquinoline N-oxides. nih.govrsc.org

The mechanism is proposed to involve an initial Cu(I)-catalyzed intramolecular cyclization. semanticscholar.org Depending on the substituent on the oxime nitrogen, selective cleavage of the N-O or O-H bond can be triggered to afford the desired product. nih.gov Copper catalysts have also been used in cascade reactions, for example, in the synthesis of (iso)quinolinyl-3(2H)-furanones from (iso)quinoline N-oxides and 1,4-diyn-3-ones, where the copper catalyst promotes the final cyclization step. researchgate.net

Table 2: Selected Copper-Catalyzed Syntheses of Isoquinolinone Analogs

| Starting Materials | Catalyst & Reagents | Conditions | Products | Reference |

| (E)-2-Alkynylaryl oxime derivatives | CuI (10 mol%) | Water, 80 °C | Isoquinolines or Isoquinoline N-oxides | nih.govrsc.org |

| Isoquinoline N-oxides, 1,4-diyn-3-ones | Copper catalyst | Mild conditions | (Iso)quinolinyl-3(2H)-furanones | researchgate.net |

| 2-Aminoarylmethanols, Isoquinolines | CuCl₂ | O₂ (oxidant) | Pyrido-fused quinazolinones | rsc.org |

Rhodium(III) catalysis has emerged as a particularly effective strategy for isoquinolone synthesis via C-H activation. researchgate.net These reactions typically involve the coupling of a benzamide (B126) derivative, containing a directing group, with an unsaturated partner like an alkyne or alkene. For example, the Rh(III)-catalyzed reaction of benzhydroxamic acids with alkynes proceeds via regioselective C-H bond cleavage and alkyne insertion to form the isoquinolone motif in an external-oxidant-free process. acs.org

Similarly, aryl ketone O-acyloxime derivatives react with internal alkynes using a [Cp*RhCl₂]₂ catalyst system in a redox-neutral sequence. nih.govacs.org The N-O bond of the oxime acts as an internal oxidant to maintain the catalytic cycle. nih.govacs.org The coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes, catalyzed by Rh(III), has been developed to generate 4-substituted isoquinolones. nih.gov Furthermore, Rh(III)-catalyzed C-H activation/cyclization of oximes with alkenes provides a facile and regioselective route to isoquinolines under mild conditions. rsc.org

Table 3: Selected Rhodium-Catalyzed Syntheses of Isoquinolinone Analogs

| Starting Materials | Catalyst & Reagents | Conditions | Products | Reference |

| Benzhydroxamic acid, Alkynes | [CpRhCl₂]₂ | Not specified | Substituted isoquinolones | acs.org |

| O-Pivaloyl benzhydroxamic acids, Cyclopropenes | [RhCpCl₂]₂, CsOAc | MeOH, 23 °C, 8 h | 4-Substituted isoquinolones | nih.gov |

| Aryl ketone O-acyloxime derivatives, Internal alkynes | [Cp*RhCl₂]₂, NaOAc | Not specified | Substituted isoquinolines | nih.govacs.org |

| Oximes, Alkenes | Rh(III) catalyst | Mild conditions | Substituted isoquinolines | rsc.org |

| Benzimidates, Diazo compounds | Rh(III) catalyst | Not specified | Isoquinolines and Isoquinolin-3-ols | researchgate.net |

Cobalt, as an earth-abundant 3d-transition metal, presents a cost-effective and sustainable alternative for catalysis. bohrium.com Cobalt(III) catalysts have been successfully employed in C-H activation/annulation reactions to construct isoquinolones. For instance, a cooperative system using B(C₆F₅)₃ and a Cp*Co(III) catalyst enables the C-H bond activation of imines and their reaction with diazo compounds to efficiently produce isoquinolin-3-ones. researchgate.net Cobalt catalysts have also been shown to effectively promote the C-H activation of benzamides and facilitate subsequent annulation with allenes to produce isoquinolinones. mdpi.com These transformations often occur in the absence of an external oxidant, proceeding with the liberation of hydrogen gas, which enhances the atom economy of the process. researchgate.net

Table 4: Selected Cobalt-Catalyzed Syntheses of Isoquinolinone Analogs

| Starting Materials | Catalyst & Reagents | Conditions | Products | Reference |

| Imines, Diazo compounds | Cp*Co(III), B(C₆F₅)₃ | Not specified | Isoquinolin-3-ones | researchgate.net |

| Benzimidates, Vinylene carbonate | Cobalt(III) catalyst | Not specified | Isoquinolone derivatives | researchgate.net |

| Benzamide, Allenes | Cobalt catalyst | Not specified | Isoquinolinones | mdpi.com |

Transition-Metal Catalysis in Isoquinolone Ring Construction

Nickel-Catalyzed Cycloaddition Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to precious metal-catalyzed reactions for constructing isoquinolinone frameworks. researchgate.netnih.gov One notable method involves the nickel(0)-catalyzed denitrogenative insertion of alkynes into 1,2,3-benzotriazin-4(3H)-ones. acs.orgnih.gov This reaction proceeds by activating the triazinone moiety, leading to the extrusion of dinitrogen gas and subsequent alkyne insertion to form a broad range of substituted 1(2H)-isoquinolones in high yields. acs.orgnih.gov The process is effective for both internal and terminal alkynes, demonstrating its versatility. acs.orgnih.gov

Another approach is the Ni-catalyzed cycloaddition of diynes and nitriles to form pyridines, a reaction that showcases the potential of nickel to facilitate hetero-oxidative coupling pathways. nih.gov While not a direct synthesis of isoquinolinones, it highlights the capability of nickel/N-heterocyclic carbene (NHC) systems in constructing complex N-heterocycles. nih.gov Furthermore, nickel-mediated intramolecular arylation of C(sp³)–H bonds in benzamide substrates provides a route to isoindolinones, which are structurally related to isoquinolinones. nih.gov This transformation can proceed at room temperature and shows selectivity for the functionalization of more substituted C–H bonds. nih.gov

Table 1: Examples of Nickel-Catalyzed Synthesis of Isoquinolone and Related Structures

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Nickel(0)/Phosphine | 1,2,3-Benzotriazin-4(3H)-ones, Alkynes | 1(2H)-Isoquinolones | Denitrogenative activation, high yields, broad alkyne scope. | acs.orgnih.gov |

| Ni(cod)₂ | Aryl halide-containing benzamides | Isoindolinones | Intramolecular C(sp³)–H arylation, proceeds at room temperature. | nih.gov |

| Ni/SIPr | Terminal alkynes, Cyanamides | 2-Amino-pyridines | Intermolecular cycloaddition, forms substituted pyridines. | nih.gov |

Dual Catalysis Systems (e.g., Ruthenium/Palladium)

Advanced synthetic protocols for isoquinolinones often employ sophisticated catalytic systems, including dual-metal catalysis or sequential reactions catalyzed by different metals. While a direct dual Ruthenium/Palladium system for the synthesis of 1-(m-Tolyl)isoquinolin-3(2H)-one is not prominently reported, the individual roles of these metals in constructing the isoquinolinone core are well-documented.

Ruthenium(II) catalysis is effective for the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using an 8-aminoquinolinyl moiety as a bidentate directing group. nih.gov This method demonstrates high regioselectivity with unsymmetrical alkynes. nih.gov Another Ru(II)-catalyzed approach utilizes PEG-400 as a biodegradable solvent for the synthesis of 1-phenylisoquinoline (B189431) derivatives, highlighting a green chemistry perspective. Furthermore, ruthenium catalysis can mediate the C–H activation and dearomatization of isoquinoline derivatives to yield isoquinolone products. researchgate.net

Palladium catalysis is widely used for isoquinolinone synthesis. mdpi.com For instance, a palladium-catalyzed cascade involving the carbopalladation of an allenamide followed by allylic alkylation can produce isoquinolinones that possess a quaternary carbon center. nih.gov Palladium(II)-catalyzed C–H activation and annulation of N-methoxybenzamides with allenoic acid esters also provides an efficient route to 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com These individual examples underscore the potential for developing dual catalytic systems that could combine the unique reactivity of both ruthenium and palladium to achieve novel transformations.

Metal-Free Conditions and Green Chemistry in Isoquinolinone Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free synthetic routes to isoquinolinones. rsc.orgrsc.org These methods aim to reduce hazardous waste and avoid the use of toxic and expensive heavy metals. rsc.orgrsc.org

One successful strategy is an iodine-promoted, atom-economical protocol for the regioselective intramolecular iodoamidation of o-alkynylaldehydes. rsc.orgrsc.org This reaction proceeds under mild, solvent-free conditions and does not require a transition metal or a base, making it an environmentally benign process. rsc.orgrsc.org Another approach involves a peroxide-mediated oxidation/radical addition/cyclization cascade reaction, which allows for the synthesis of a variety of isoquinolines under mild, metal-free conditions with high atom economy. researchgate.net

The synthesis of 3-(iso)quinolinyl 4-chromenones and 4-quinolones has been achieved from (iso)quinoline N-oxides and ynones under metal-free conditions. nih.gov This reaction proceeds via an (iso)quinolinyl β-diketone intermediate that undergoes intramolecular dehydration. nih.gov Additionally, the development of sulfonylated indolo[2,1-a]isoquinolines has been accomplished through a metal-free, three-component reaction of 2-aryl-N-acryloyl indoles, sulfur dioxide, and aryldiazonium tetrafluoroborates. rsc.org The use of biodegradable solvents like PEG-400 in ruthenium-catalyzed syntheses also represents a step towards greener chemical processes.

Visible-Light-Mediated Synthetic Strategies

Visible-light photoredox catalysis has become a powerful tool for the synthesis of isoquinolinone derivatives under mild conditions. acs.org This approach utilizes light energy to initiate chemical transformations, often with high efficiency and selectivity.

An efficient method involves the visible-light-mediated tandem reaction of acryloylbenzamides with various radical precursors like alkylboronic acids. thieme-connect.comresearchgate.net The reaction proceeds through a radical addition and subsequent cyclization to yield isoquinoline-1,3(2H,4H)-diones. thieme-connect.comresearchgate.net Photocatalysts such as Ru(bpy)₃Cl₂·6H₂O are often employed to facilitate this process. thieme-connect.com

Another innovative strategy is the visible-light-promoted denitrogenative insertion of terminal alkynes into 1,2,3-benzotriazinones. nih.gov This mechanistically novel process furnishes substituted isoquinolones at room temperature with the aid of a photocatalyst. nih.gov Furthermore, the synthesis of multi-substituted isoquinolines can be achieved via the visible-light-promoted insertion of vinyl isocyanides with diaryliodonium salts. rsc.org Interestingly, some transformations can occur without any external photocatalyst, such as the direct aerobic α-oxygenation of N-substituted tetrahydroisoquinolines to the corresponding dihydroisoquinolones, where the substrate itself may act as a photosensitizer. mdpi.com

Table 2: Overview of Visible-Light-Mediated Syntheses of Isoquinolinone Derivatives

| Reactants | Photocatalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Acryloylbenzamides, Alkylboronic acids | Ru(bpy)₃Cl₂·6H₂O | Isoquinoline-1,3(2H,4H)-diones | Radical addition/cyclization, mild conditions. | thieme-connect.comresearchgate.net |

| 1,2,3-Benzotriazinones, Terminal alkynes | Not specified | Substituted isoquinolones | Denitrogenative alkyne insertion, room temperature. | nih.gov |

| Vinyl isocyanides, Diaryliodonium salts | Not specified | Multi-substituted isoquinolines | Somophilic isocyanide insertion. | rsc.org |

| N-Substituted tetrahydroisoquinolines | None (external) | Dihydroisoquinolones | Aerobic α-oxygenation, substrate as photosensitizer. | mdpi.com |

Cascade Reactions and One-Pot Synthesis Protocols

A notable example is the catalyst- and solvent-free cascade reaction initiated by a Mannich reaction between imines derived from 2-formylphenyl acetate and nucleophiles like nitromethane (B149229) or dimethyl malonate. nih.gov This process leads to novel 1-substituted-3-isoquinolinones in good to high yields. nih.gov Another one-pot method involves the sequential DEAD-promoted oxidative Ugi–Wittig reaction of (2-carboxybenzyl)triphenylphosphonium salts, isocyanides, and N-aryl-1,2,3,4-tetrahydroisoquinolines to produce 3-(1,2,3,4-tetrahydroisoquinolin-1-yl)-isoquinolin-1(2H)-ones. thieme-connect.com

Furthermore, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives under mild, metal-free, and solvent-free conditions. nih.gov Chemoenzymatic one-pot processes have also been established, for instance, for the synthesis of tetrahydroisoquinolines from benzylic alcohols and an amino alcohol, combining a laccase/TEMPO oxidation with a Pictet-Spengler reaction. mdpi.com These multi-step, single-pot approaches represent a sophisticated and efficient means of constructing the complex isoquinolinone scaffold. nih.gov

Stereoselective Synthesis of Isoquinolin-3(2H)-one Derivatives

The synthesis of enantiomerically pure isoquinolinone derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Chiral Catalysis in Isoquinolinone Synthesis

Chiral catalysis is a cornerstone of asymmetric synthesis, enabling the production of single enantiomers of chiral compounds. nih.govmdpi.com In the context of isoquinolinones, several chiral catalytic systems have been developed.

Atroposelective synthesis of C–N axially chiral isoquinolinones has been achieved through a cobalt-catalyzed enantioselective C–H activation and annulation process. researchgate.net This method utilizes a chiral salicyl-oxazoline (Salox) ligand with Co(OAc)₂·4H₂O and O₂ as an oxidant to produce a range of isoquinolinones in excellent yields and high enantioselectivity (up to 98% e.e.). researchgate.net

Another powerful approach is the asymmetric Larock isoquinoline synthesis, which employs a palladium catalyst with a chiral Walphos ligand (SL-W002-1). acs.org This method provides access to axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivities (up to 97.5:2.5 er). acs.org

Organocatalysis also offers a metal-free alternative for stereoselective synthesis. For example, a bifunctional quinidine-derived urea (B33335) organocatalyst has been used for the enantioselective synthesis of axially chiral isoquinoline N-oxides. thieme-connect.com Additionally, N-heterocyclic carbene (NHC) catalysts have been employed in a Mannich addition reaction with cyclic imines to construct chiral isoquinolinone adducts with high enantiomeric excess. nih.gov The enantioselective reduction of prochiral 1-substituted-3,4-dihydroisoquinolines, often prepared via the Bischler–Napieralski reaction, is another key strategy to obtain optically active 1-substituted-tetrahydroisoquinolines using chiral catalysts. nih.gov

Table 3: Examples of Chiral Catalysis in Isoquinolinone Synthesis

| Catalytic System | Reaction Type | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|

| Co(OAc)₂·4H₂O / Chiral Salox ligand | Atroposelective C–H activation | C–N Axially chiral isoquinolinones | Up to 98% e.e. | researchgate.net |

| Pd(OAc)₂ / Walphos SL-W002–1 | Asymmetric Larock synthesis | Axially chiral 3,4-disubstituted isoquinolines | Up to 97.5:2.5 er | acs.org |

| Quinidine-derived urea | Electrophilic bromination | Axially chiral isoquinoline N-oxides | Excellent | thieme-connect.com |

| N-Heterocyclic Carbene (NHC) | Mannich addition | Chiral isoquinolinone adducts | High e.e. | nih.gov |

Enantioselective Approaches to Isoquinolin-1,3(2H,4H)-dione Derivatives

The development of enantioselective methods for the synthesis of isoquinolin-1,3(2H,4H)-dione derivatives is of significant interest due to the differential biological activities often exhibited by enantiomers. A notable advancement in this area is the use of chiral phosphoric acid catalysts in aza-Friedel–Crafts reactions. rsc.org

Researchers have successfully synthesized a range of novel ketimines and employed them in highly enantioselective aza-Friedel–Crafts reactions with indoles. rsc.orgrsc.org This approach has proven to be the first catalytic asymmetric method for constructing chiral isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org The reactions proceed with good to excellent yields, often up to 99%, and outstanding enantioselectivities, exceeding 99% enantiomeric excess (ee) in many cases. rsc.org

The synthetic utility of this methodology has been further demonstrated through gram-scale preparations and the subsequent conversion of the products into other valuable isoindolinone derivatives. rsc.org A mild and efficient enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives has also been established, providing products in excellent yields (up to 99%) and high enantioselectivities (up to 99% ee) with low catalyst loading. nih.gov

| Entry | Indole Reactant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Indole | 91 | 95 |

| 2 | 2-Methylindole | 95 | 98 |

| 3 | 5-Methoxyindole | 88 | 96 |

| 4 | 5-Bromoindole | 93 | 97 |

Exploration of Precursor Scope and Functional Group Tolerability in Isoquinolin-3(2H)-one Synthesis

The versatility of synthetic methods for isoquinolin-3(2H)-ones is largely determined by their tolerance to a wide range of precursors and functional groups. Palladium-catalyzed synthesis has emerged as a powerful tool in this regard. For instance, the palladium-catalyzed reaction of N-propargyl-2-iodobenzamides with arylboronic acids allows for the regio- and stereoselective synthesis of 4-alkylidene-3,4-dihydroisoquinolin-1(2H)-ones. nih.govbeilstein-journals.org This method demonstrates broad functional group compatibility, tolerating moieties such as amino, acetamido, fluoro, chloro, methoxy, trifluoromethyl, and cyano groups on the arylboronic acid. nih.govbeilstein-journals.org

Similarly, copper-catalyzed annulation of ketones with 2-halobenzamides provides a concise route to functionalized isoquinolin-1(2H)-ones, accommodating a wide array of ketones with different functional groups. nih.gov Another innovative approach involves the rapid construction of highly substituted isoquinolines through the convergent assembly of multiple components in a single operation, starting from metalated o-tolualdehyde tert-butylimines and nitriles. harvard.edunih.gov This method showcases exceptional structural versatility. harvard.edu

| Entry | Arylboronic Acid Substituent | Yield (%) |

|---|---|---|

| 1 | 4-Methyl | 85 |

| 2 | 4-Methoxy | 88 |

| 3 | 4-Fluoro | 75 |

| 4 | 3-Chloro | 72 |

| 5 | 4-Trifluoromethyl | 68 |

Reaction Mechanism Elucidation in this compound Formation and Analogues

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and expanding their applicability. For the formation of isoquinolinone structures, several plausible mechanisms have been proposed based on experimental and computational studies.

In palladium-catalyzed syntheses, a common mechanistic pathway involves a cascade of reactions. For instance, the reaction of N-methoxybenzamides with allenoates is thought to initiate with the coordination of palladium(II) to the amide, followed by N-metalation and C–H activation to form a five-membered cyclopalladium intermediate. Subsequent coordination and insertion of the allenoate lead to an intermediate that undergoes reductive elimination to yield the 3,4-dihydroisoquinolin-1(2H)-one product and regenerate the Pd(0) catalyst.

Rhodium-catalyzed syntheses also play a crucial role. One proposed mechanism for the rhodium(III)-catalyzed coupling of benzhydroxamic acids with alkynes involves a regioselective C-H bond cleavage on the benzhydroxamic acid, followed by a regioselective alkyne insertion. A key feature of this mechanism is the involvement of the N-O bond, which facilitates both the C-N bond formation and the catalyst turnover in an external-oxidant-free process. acs.org Another rhodium-catalyzed approach involves the oxidative coupling of aryl aldimines and internal alkynes, where C-N bond formation is suggested to occur via reductive elimination from a rhodium(III) species. acs.org

The synthesis of 3-substituted isoquinolones, as described by Myers, involves the trapping of a metalated o-tolualdehyde tert-butylimine with a nitrile. This reaction proceeds through an eneamido anion intermediate which can be trapped in situ with various electrophiles, leading to a diverse array of highly substituted isoquinolines. harvard.edunih.gov

Advanced Reactivity and Transformation Studies of Isoquinolin 3 2h One Derivatives

Chemical Transformations and Derivatization Strategies of the Isoquinolin-3(2H)-one Moiety

The isoquinolin-3(2H)-one core is amenable to various chemical transformations, enabling the synthesis of a diverse array of derivatives. These transformations often target the nitrogen atom, the carbonyl group, and the aromatic rings of the isoquinoline (B145761) framework.

One common strategy involves the N-alkylation or N-arylation of the lactam nitrogen. For instance, the reaction of an isoquinolin-3(2H)-one with an appropriate alkyl or aryl halide in the presence of a base can introduce a substituent at the N-2 position. This modification can significantly alter the molecule's physical and biological properties.

The carbonyl group at the C-3 position can undergo various reactions typical of ketones. For example, it can be reduced to a hydroxyl group, which can then be further functionalized. Additionally, the adjacent methylene (B1212753) group at C-4 can be a site for functionalization through enolate chemistry.

Furthermore, the aromatic rings of the isoquinolin-3(2H)-one scaffold can be modified through electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the rings. For "1-(m-Tolyl)isoquinolin-3(2H)-one", the tolyl group at the C-1 position influences the regioselectivity of these reactions.

Recent research has also focused on metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to append various groups to the isoquinoline core, leading to the synthesis of complex derivatives. nih.gov

A study by Wu et al. described a rhodium-catalyzed redox-neutral annulation of primary benzamides with diazo compounds to produce isoquinolinones, highlighting an efficient and environmentally friendly procedure with good functional group tolerability and regioselectivity. organic-chemistry.org Another approach involves the condensation of homophthalic anhydrides with imines, which has been utilized to synthesize various isoquinolone derivatives. researchgate.net

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Substituted isoquinolin-3(2H)-ones |

| Carbonyl Reduction | Reducing agent (e.g., NaBH4, LiAlH4) | 3-Hydroxy-1,2,3,4-tetrahydroisoquinolines |

| C-4 Functionalization | Strong base (e.g., LDA), Electrophile | C-4 Substituted isoquinolin-3(2H)-ones |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base | Aryl-substituted isoquinolin-3(2H)-ones |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted isoquinolin-3(2H)-ones |

Role of Isoquinolin-3(2H)-one Derivatives as Synthetic Intermediates in Complex Molecule Construction

Isoquinolin-3(2H)-one derivatives, including "this compound", serve as versatile synthetic intermediates for the construction of more complex molecular architectures. Their utility stems from the multiple reactive sites that can be selectively functionalized.

A key application of these derivatives is in the synthesis of natural products and their analogues. Many alkaloids contain the isoquinoline or a related heterocyclic core. By starting with a pre-formed isoquinolin-3(2H)-one, synthetic chemists can significantly shorten the synthetic route to these complex targets.

For instance, the lactam functionality can be opened to reveal an amino acid derivative, which can then be used in peptide synthesis or other transformations. The aromatic rings provide a platform for the introduction of various substituents, which can be crucial for the biological activity of the final product.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolones. mdpi.comacs.orgacs.orgnih.gov This strategy allows for the direct functionalization of C-H bonds, which are typically unreactive, providing an atom-economical and efficient method for building molecular complexity. For example, rhodium(III)-catalyzed C-H activation and annulation reactions have been extensively used to construct the isoquinolone scaffold. acs.orgacs.orgnih.gov

The work of Poindexter and others has demonstrated the synthesis of 3-substituted isoquinolones by the addition of nitriles to o-tolylbenzamide dianions, showcasing a convergent approach to these structures. harvard.edu This method allows for the rapid assembly of highly substituted isoquinolines.

| Complex Molecule Class | Synthetic Strategy | Key Transformation |

| Natural Product Alkaloids | Convergent synthesis | C-H activation/annulation |

| Polycyclic Aromatic Compounds | Annulation reactions | Diels-Alder or other cycloadditions |

| Biologically Active Heterocycles | Multi-component reactions | Ugi or Passerini reactions followed by cyclization |

| Fused Heterocyclic Systems | Intramolecular cyclization | Pictet-Spengler or Bischler-Napieralski type reactions |

Regioselective Functionalization and Modification of Isoquinolinone Scaffolds

The ability to selectively functionalize specific positions on the isoquinolinone scaffold is crucial for the development of new derivatives with desired properties. Regioselectivity can be controlled by a variety of factors, including the choice of reagents, catalysts, and reaction conditions.

For "this compound", the directing effects of the tolyl group and the lactam functionality play a significant role in determining the outcome of electrophilic substitution reactions. The electron-donating nature of the tolyl group can activate the aromatic ring towards substitution, while the lactam ring can influence the regioselectivity through its electronic and steric properties.

Directed metalation is a powerful strategy for achieving regioselective functionalization. By using a directing group, a metal catalyst can be guided to a specific C-H bond, allowing for its selective activation and subsequent functionalization. For example, an amide or other coordinating group can direct a rhodium or palladium catalyst to the ortho C-H bond.

Recent studies have shown that the C-4 position of the isoquinolinone ring can be selectively arylated using aryliodonium salts under palladium catalysis, while an iridium(III) catalyst can direct the arylation to the C-8 position. organic-chemistry.org This demonstrates the ability to achieve switchable regioselectivity by simply changing the metal catalyst. Furthermore, a photocatalyzed decarboxylative polyfluoroarylation of aliphatic carboxylic acids has been reported as a method for C-C bond formation. researchgate.net

The development of new catalytic systems continues to expand the possibilities for regioselective functionalization of isoquinolinone scaffolds, enabling the synthesis of a wider range of derivatives for various applications.

| Position | Method | Catalyst/Reagent |

| C-4 | Arylation | Pd(OAc)2 / Aryliodonium salt |

| C-8 | Arylation | [Ir(cod)Cl]2 / Aryliodonium salt |

| N-2 | Alkylation | Alkyl halide / Base |

| C-5/C-7 | Electrophilic Substitution | Electrophile / Lewis Acid |

Computational Chemistry and Theoretical Investigations of Isoquinolin 3 2h One Systems

Density Functional Theory (DFT) Applications to Isoquinolinone Structures

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comarxiv.org This theory is widely applied in chemistry and materials science to predict the behavior of complex systems. researchgate.net For a molecule like 1-(m-Tolyl)isoquinolin-3(2H)-one, DFT calculations are foundational for understanding its properties.

DFT enables the accurate calculation of various molecular parameters by solving the Kohn-Sham equations. mdpi.com These parameters include optimized molecular geometries (bond lengths and angles), ground-state electronic structure, vibrational frequencies, and dipole moments. researchgate.netmdpi.com For instance, DFT calculations on the parent isoquinoline (B145761) molecule have been shown to reproduce experimentally determined properties with high accuracy. rsc.org Hybrid density functionals, such as the widely used B3LYP, are frequently employed for studying reaction mechanisms and molecular spectroscopy in organic molecules. mdpi.com The application of DFT to the this compound structure allows for a detailed prediction of its three-dimensional shape and thermodynamic stability.

Table 1: Applications of DFT in Analyzing Isoquinolinone Systems

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Geometric Optimization | Calculation of the lowest energy three-dimensional structure. | Predicts bond lengths, bond angles, and the relative orientation of the tolyl and isoquinolinone rings. |

| Vibrational Frequencies | Prediction of infrared (IR) and Raman spectra. | Helps in the characterization of the molecule and confirms the optimized structure as a true energy minimum. |

| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy. | Provides insight into the stability of the compound and the energetics of its formation. researchgate.net |

| Electronic Properties | Determination of molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution. | Crucial for understanding reactivity, interaction sites, and spectral properties. researchgate.net |

Quantum Chemical Studies on Electronic Structure and Reactivity of Isoquinolin-3(2H)-ones

Quantum chemical calculations, primarily through DFT, provide deep insights into the electronic makeup and reactivity of isoquinolin-3(2H)-one derivatives. Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For the parent isoquinoline molecule, the HOMO-LUMO gap has been calculated to be approximately 3.78 eV, indicating considerable stability. The introduction of the m-tolyl group and the carbonyl function in the this compound structure would modulate these energy levels and thus alter its reactivity profile.

Furthermore, reactivity descriptors derived from DFT, such as the electrostatic potential (ESP) map, can identify the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atom of the carbonyl group and the nitrogen atom are expected to be regions of negative potential (nucleophilic sites), while the hydrogen on the nitrogen and parts of the aromatic systems may act as electrophilic sites.

Molecular Modeling and Docking Simulations for Isoquinolinone Interaction Analysis

Molecular modeling and docking are powerful computational techniques used to predict how a molecule, or 'ligand', binds to a macromolecular target, typically a protein. This approach is central to drug discovery and is highly applicable to isoquinolinone derivatives, which are recognized as core components of many biologically active compounds. nih.govbenthamdirect.com

In a typical molecular docking study, a library of compounds, which could include this compound, would be computationally fitted into the active site of a target protein. nih.govmdpi.com The process scores the different binding poses based on factors like shape complementarity and intermolecular interactions. Studies on isoquinoline derivatives have explored their potential as inhibitors for targets like the SARS-CoV-2 main protease (Mpro) and various kinases. nih.govbenthamdirect.commdpi.com These studies reveal that the compounds interact with key residues in the enzyme's catalytic site. benthamdirect.com

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. mdpi.commdpi.com MD simulations provide a dynamic view of the interactions, confirming whether the binding mode is stable and how the protein structure might adapt to the ligand. mdpi.com This two-step approach of docking followed by MD simulation is crucial for validating potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Isoquinolone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov QSAR is a cornerstone of modern drug discovery, allowing for the prediction of a compound's activity before it is even synthesized. longdom.orgjocpr.com

The QSAR process involves several key steps:

Data Set Collection: A group of structurally related compounds with known biological activities (e.g., a series of substituted isoquinolin-3(2H)-ones) is assembled.

Descriptor Calculation: For each molecule, a wide range of 'molecular descriptors' are calculated. These can be simple physicochemical properties (e.g., logP, molecular weight) or more complex topological, electronic, or 3D indices derived from the chemical structure. nih.gov

Model Development: The dataset is typically divided into a 'training set' and a 'test set'. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used on the training set to build a mathematical equation linking the descriptors to the activity. nih.gov

Model Validation: The predictive power of the QSAR model is then tested using the 'test set' of compounds that were not used in its creation. nih.gov

For isoquinolone scaffolds, QSAR studies can identify which structural features are most important for a desired biological effect. For example, a study on isoquinoline-1,3-diones used 3D-QSAR methods to develop predictive models for their inhibitory activity against cyclin-dependent kinase 4 (CDK4), guiding the design of more potent inhibitors. researchgate.net

Investigation of Non-Covalent Interactions in Isoquinolinone Systems

Non-covalent interactions (NCIs) are critical forces that dictate the three-dimensional structure of molecules (conformation) and how they interact with other molecules, such as biological receptors. acs.orgnih.gov These interactions, though individually weak, collectively play a dominant role in molecular recognition, protein folding, and crystal engineering. Key NCIs include hydrogen bonds, π-π stacking, van der Waals forces, and cation-π interactions. mdpi.com

For this compound, several NCIs are expected to be significant:

Hydrogen Bonding: The lactam moiety (-C(=O)-NH-) contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form strong, directional interactions with biological targets.

π-π Stacking: The molecule possesses two aromatic systems—the isoquinoline core and the m-tolyl ring. These can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein's active site. mdpi.com

C-H···π Interactions: The various C-H bonds in the molecule can also act as weak hydrogen bond donors to the electron-rich π systems.

Advanced theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these weak interactions, providing a detailed map of the bonding landscape within and between molecules. nih.gov

Gas Phase Formation Pathways of Isoquinolines

Theoretical studies have explored the fundamental pathways through which the core isoquinoline ring system can be formed in the gas phase. One prominent mechanism, elucidated through computational modeling, involves the reaction of pyridyl radicals with acetylene (B1199291) (C₂H₂) at high temperatures (up to 1500 K). researchgate.net This process is known as the hydrogen-abstraction acetylene-addition (HACA) pathway. researchgate.net

This reaction class is significant as it describes how aromatic structures with embedded nitrogen atoms can be synthesized in environments like the circumstellar envelopes of carbon stars. researchgate.netosti.gov The facile formation of the isoquinoline skeleton under these conditions highlights a fundamental chemical pathway that contributes to the astrochemical evolution of nitrogen-substituted polycyclic aromatic hydrocarbons (NPAHs). researchgate.netosti.gov While this pathway describes the formation of the parent isoquinoline, it provides the theoretical basis for the synthesis of the core heterocyclic structure present in this compound.

Mentioned Compounds

Molecular Interactions of Isoquinolin 3 2h One Derivatives with Biological Macromolecules: Fundamental Studies

Ligand-Protein Binding Mechanisms and Energetics of Isoquinolinone Derivatives

The specific binding of small molecules to proteins is a cornerstone of modern pharmacology. For isoquinolin-3(2H)-one derivatives, understanding these interactions at a molecular level provides critical insights into their mechanism of action and offers a rational basis for the design of new, more potent and selective therapeutic agents.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. biorxiv.org Specifically, the CDK4/cyclin D1 complex is pivotal for the G1 phase progression, making it an attractive target for anticancer drug development. biorxiv.orgnih.gov A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives has been identified as a novel class of potent and selective inhibitors of CDK4. nih.gov

Structure-activity relationship (SAR) studies on these compounds revealed that a basic amine substituent on the aniline (B41778) ring is essential for their CDK4 inhibitory activity. nih.gov The potency of these inhibitors can be further enhanced by the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.gov These findings have led to the development of a CDK4 mimic model that helps to explain the binding, potency, and selectivity of these isoquinoline-based inhibitors. nih.gov The interaction of these derivatives with CDK4 can lead to cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells. biorxiv.orgnih.gov

While specific inhibitory data for 1-(m-Tolyl)isoquinolin-3(2H)-one against CDK4 is not extensively documented in publicly available literature, the established activity of structurally related isoquinolinones highlights the potential of this scaffold for targeting CDK4.

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a vital role in cellular processes such as signal transduction, cell cycle control, and apoptosis. Inhibition of the proteasome has emerged as an effective strategy in cancer therapy. nih.govunito.it

Quinoline (B57606) and isoquinoline (B145761) derivatives have been investigated as potential proteasome inhibitors. nih.govnih.gov For instance, certain substituted quinolines have been shown to inhibit the chymotrypsin-like (β5), tryptic (β2), and caspase-like (β1) activities of the 20S proteasome. nih.gov Some quinoline derivatives have demonstrated non-covalent binding and allosteric modulation of proteasome activity. nih.gov

Although direct experimental data on the interaction of this compound with proteasome subunits is limited, the known activity of related heterocyclic compounds suggests that the isoquinolinone scaffold could serve as a basis for the development of novel proteasome inhibitors. The development of such inhibitors is crucial, especially for overcoming resistance to existing proteasome-targeting drugs. nih.gov

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is a well-established target for antibacterial agents. nih.govnih.gov Several isoquinoline-based compounds have been shown to be effective inhibitors of DNA gyrase. nih.govnih.gov

One study reported a class of (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones with significant DNA gyrase inhibitory activity. nih.gov Another recent study identified isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, with activity against fluoroquinolone-resistant bacteria. nih.gov These compounds bind to a novel allosteric pocket in the GyrA subunit, leading to the inhibition of DNA cleavage. nih.gov The inhibitory concentrations (IC50) for some of these derivatives are presented in the table below.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-dione derivative 5c | DNA Gyrase | 0.55 ± 0.12 | nih.gov |

| (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-dione derivative 5e | DNA Gyrase | 0.45 ± 0.035 | nih.gov |

| (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-dione derivative 5h | DNA Gyrase | 0.25 ± 0.015 | nih.gov |

| LEI-800 (isoquinoline sulfonamide) | E. coli DNA Gyrase | 0.103 | nih.gov |

| Clorobiocin (standard) | DNA Gyrase | 0.5 ± 0.05 | nih.gov |

These findings underscore the potential of the isoquinolinone scaffold in the development of new antibacterial agents that target DNA gyrase.

The interaction of drug molecules with plasma proteins, particularly serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA), is a critical determinant of their pharmacokinetic and pharmacodynamic properties. nih.govnih.gov These binding interactions can influence the distribution, metabolism, and elimination of a drug. nih.gov Isoquinoline alkaloids have been the subject of numerous studies to understand their binding to these transport proteins. nih.govnih.gov

The binding of isoquinoline alkaloids to HSA and BSA is typically characterized by binding constants in the order of 10⁴ to 10⁵ M⁻¹, indicating a moderately strong interaction. nih.gov Thermodynamic studies have revealed that the binding can be driven by various forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov For example, the binding of palmatine (B190311) to HSA is predominantly driven by electrostatic interactions, while the interaction of sanguinarine (B192314) with HSA involves both electrostatic and hydrophobic forces. nih.gov

The binding of these alkaloids often leads to quenching of the intrinsic fluorescence of the proteins, which can be used to determine binding parameters. nih.gov Furthermore, competitive binding studies have helped to identify the specific binding sites on albumin, with many isoquinoline derivatives binding to Sudlow's site I in subdomain IIA. nih.govnih.gov

Below is a table summarizing the binding affinities and thermodynamic parameters for the interaction of some isoquinoline alkaloids with serum albumins.

| Alkaloid | Protein | Binding Constant (K) (M⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |

|---|---|---|---|---|---|

| Berberine | HSA | ~10⁴ | - | - | nih.gov |

| Palmatine | HSA | 9.89 x 10⁴ | -1.89 | 16.5 | nih.gov |

| Jatrorrhizine | HSA | ~10⁴ | -2.5 | 12.5 | nih.gov |

Nucleic Acid Interactions (DNA and RNA) of Isoquinoline Alkaloids and Synthetic Analogues

Nucleic acids, DNA and RNA, are fundamental molecules of life, and their interaction with small molecules can have profound biological consequences. nih.gov Isoquinoline alkaloids and their synthetic derivatives have been shown to interact with nucleic acids through various modes, including intercalation and groove binding. nih.gov These interactions are often the basis for their observed anticancer and antimicrobial activities. nih.gov

The planar aromatic structure of many isoquinoline compounds allows them to intercalate between the base pairs of the DNA double helix. nih.gov This intercalation can lead to a distortion of the DNA structure, interfering with processes such as replication and transcription. Synthetic isoquinoline derivatives have been designed to enhance these intercalating properties, leading to potent antitumor agents. nih.gov

In addition to intercalation, isoquinoline alkaloids can also bind to the major or minor grooves of DNA. The specificity of this binding can be influenced by the substitution pattern on the isoquinoline scaffold. The interaction with RNA is also an emerging area of research, with isoquinoline alkaloids showing the potential to target specific RNA structures, which could have therapeutic implications for a variety of diseases. nih.gov

Conformational Changes Induced by Isoquinolinone Ligand Binding

The binding of a ligand to a protein is not a simple lock-and-key event. It is a dynamic process that often involves conformational changes in both the ligand and the protein. nih.govnih.gov These induced conformational changes are critical for the biological function of the protein and the mechanism of action of the ligand. nih.govyoutube.com

When an isoquinolinone derivative binds to its target protein, it can induce subtle or significant changes in the protein's three-dimensional structure. nih.gov For example, the binding of hydroxyquinoline derivatives to human serum albumin has been shown to cause conformational changes in the protein, which can be monitored by techniques such as circular dichroism and fluorescence spectroscopy. nih.gov These changes can affect the protein's stability and its affinity for other ligands.

The conformational changes induced by ligand binding can be described by models such as "induced fit," where the initial binding of the ligand induces a conformational change in the protein to create a more complementary binding site, or "conformational selection," where the protein exists in an equilibrium of different conformations, and the ligand selectively binds to a pre-existing high-affinity conformation. nih.gov Understanding these conformational dynamics is essential for a complete picture of the molecular interactions of isoquinolinone derivatives and for the rational design of new drugs.

Future Directions and Emerging Research Avenues for 1 M Tolyl Isoquinolin 3 2h One and Isoquinolone Chemistry

Development of Novel Synthetic Methodologies for Substituted Isoquinolone Cores

The synthesis of isoquinolone and its derivatives has traditionally relied on classic reactions like the Pictet-Spengler and Bischler-Napieralski reactions. nih.gov However, the demand for more efficient, environmentally friendly, and versatile methods has spurred the development of novel synthetic strategies. nih.gov Modern approaches often focus on transition-metal-catalyzed reactions, which offer high atom economy and functional group tolerance. mdpi.comnih.gov

Recent advancements include:

Transition-Metal Catalysis: Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for constructing isoquinolone cores. nih.govmdpi.comnih.govacs.org These methods allow for the direct coupling of readily available starting materials, such as benzamides and alkynes, under relatively mild conditions. mdpi.commdpi.com Palladium and copper-catalyzed reactions have also proven effective for the synthesis of various substituted isoquinolines. nih.govorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in isoquinolone synthesis. nih.govnih.gov This technique is particularly useful for rapid library synthesis. nih.gov

Three-Component Reactions: One-pot, three-component syntheses of multifunctionalized isoquinolones have been developed, offering a streamlined approach to complex molecules from simple precursors. nih.govacs.org

Novel Cyclization Strategies: Researchers are exploring new cyclization pathways, such as the silver(I)-catalyzed intramolecular cyclization and oxazole (B20620) ring-opening reaction, to create the isoquinolone core with high selectivity. acs.org

These modern synthetic methods provide greater flexibility in introducing substituents at various positions of the isoquinolone ring, which is crucial for fine-tuning the properties of compounds like 1-(m-Tolyl)isoquinolin-3(2H)-one.

Advanced Computational Characterization and Predictive Modeling for Isoquinolone Systems

Computational chemistry plays an increasingly vital role in understanding and predicting the properties of isoquinolone systems. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations are being employed to rationalize experimental findings and guide the design of new derivatives. japsonline.commdpi.com

Key areas of computational research include:

QSAR Modeling: QSAR studies help to establish a mathematical relationship between the chemical structure of isoquinolone derivatives and their biological activity or physicochemical properties. japsonline.comnih.gov By identifying key molecular descriptors, these models can predict the activity of novel compounds before their synthesis, saving time and resources. japsonline.comnih.gov

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of isoquinolone-receptor complexes at an atomic level. mdpi.com This information is crucial for understanding the mechanism of action and for designing inhibitors with improved selectivity and potency.

Predictive Modeling of Chemical Processes: Hybrid approaches that combine differential equations with machine learning are being developed to simulate and predict the dynamics of chemical reactions, which can be applied to optimize the synthesis of isoquinolones. orientjchem.org

These computational tools are invaluable for accelerating the discovery and development of new isoquinolone-based molecules with desired properties.

Exploration of Isoquinolone Derivatives in Materials Science Applications

While the biological activities of isoquinolones are well-documented, their potential in materials science is an emerging area of research. The rigid, planar structure and the potential for functionalization make isoquinolone derivatives attractive candidates for various materials applications.

Potential applications include:

Organic Electronics: The aromatic nature of the isoquinolone core suggests potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their tunable electronic properties through substitution could lead to the development of novel organic semiconductors.

Fluorescent Probes: The inherent fluorescence of some isoquinolone derivatives can be harnessed for the development of chemical sensors and bio-imaging agents. By incorporating specific recognition moieties, these compounds could be designed to selectively detect metal ions, anions, or biologically important molecules.

Advanced Polymers: Isoquinolone derivatives can be incorporated as monomers into polymers to create materials with enhanced thermal stability, mechanical strength, or specific optical properties.

Further exploration into the photophysical and electronic properties of compounds like this compound is warranted to unlock their full potential in materials science.

Role of Isoquinolone Derivatives in Advanced Organic Synthesis as Versatile Building Blocks

Isoquinolone derivatives are not only valuable as final products but also serve as versatile intermediates in the synthesis of more complex molecules. nih.govresearchgate.net Their ability to undergo a variety of chemical transformations makes them powerful building blocks in organic synthesis.

Key transformations and applications include:

Cross-Coupling Reactions: The isoquinolone scaffold can be readily functionalized through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents. mdpi.com

Synthesis of Natural Products and Alkaloids: The isoquinolone core is a key structural motif in many naturally occurring alkaloids with significant biological activities. rsc.org Synthetic isoquinolones serve as crucial precursors for the total synthesis of these complex natural products. acs.org

Library Synthesis: The development of efficient synthetic routes to isoquinolones has enabled the creation of large libraries of substituted derivatives for high-throughput screening in drug discovery. nih.gov

The strategic use of isoquinolones as building blocks opens up avenues for the construction of novel and structurally diverse chemical entities.

Design of Chemically Diverse Isoquinolinone Analogues for Structure-Function Relationship Studies

Understanding the relationship between the chemical structure of a molecule and its biological or physical function is fundamental to rational design. For isoquinolinones, systematic structural modifications are essential to elucidate these relationships and to optimize their properties. nih.govnih.gov

Approaches to designing diverse analogues include:

Substitution Pattern Variation: The synthesis and evaluation of a wide range of analogues with different substituents at various positions of the isoquinolone ring can reveal the key structural features responsible for a particular activity. nih.govnih.govresearchgate.net For example, modifying the tolyl group in this compound to other aryl or alkyl groups can significantly impact its properties.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.gov

Conformational Constraints: Introducing conformational rigidity into the isoquinolone structure, for example, through annelation, can help to define the bioactive conformation and improve binding affinity to a target receptor. wikipedia.org

Structure-Activity Relationship (SAR) Studies: These studies systematically investigate how changes in molecular structure affect a molecule's biological activity, providing crucial information for the design of more effective compounds. mdpi.com

By systematically exploring the chemical space around the isoquinolone scaffold, researchers can develop a deeper understanding of the structure-function relationships that govern their activity and design new compounds with tailored properties.

Q & A

Q. What are the common synthetic routes for 1-(m-Tolyl)isoquinolin-3(2H)-one and its derivatives?

The synthesis typically involves cyclization or functionalization of isoquinolinone precursors. Key methods include:

- Acylation reactions : Reacting intermediates (e.g., 1,2-dihydroisoquinolin-3(4H)-one) with acyl chlorides under reflux in anhydrous dioxane, using 4-dimethylaminopyridine (DMAP) and potassium carbonate as catalysts. This method allows substitution at the 2-position of the isoquinolinone core .

- Hypervalent iodine-mediated synthesis : Using phenyliodine(III) diacetate (PIDA) in solvent-dependent conditions (e.g., methanol or dichloromethane) to achieve regioselective C–H functionalization, yielding derivatives with varied substituents .

- Microwave-assisted cyclization : Efficient synthesis via microwave irradiation of precursor chalcones with indium(III) chloride as a catalyst, reducing reaction time to minutes while maintaining yields >60% .

Q. How can NMR and X-ray crystallography confirm the structural integrity of this compound?

- 1H/13C NMR : Key signals include the carbonyl resonance (δ ~165–170 ppm in 13C NMR) and aromatic proton splitting patterns (e.g., para-substituted m-tolyl groups show distinct coupling). Substituent effects (e.g., acyl groups at the 2-position) shift proton and carbon signals predictably .

- X-ray crystallography : Resolves bond lengths (e.g., C=O bond ~1.22 Å) and dihedral angles between the isoquinolinone core and substituents (e.g., m-tolyl group tilt <60°), confirming regiochemistry and steric effects .

Q. What in vitro assays are appropriate for evaluating acetylcholinesterase (AChE) inhibitory activity?

- Ellman’s method : Measures thiocholine production from acetylthiocholine iodide hydrolysis, using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) as a chromogen. IC50 values are calculated via dose-response curves, with donepezil as a positive control .

- Kinetic studies : Determine inhibition type (competitive/non-competitive) by analyzing Lineweaver-Burk plots under varying substrate concentrations .

Advanced Research Questions

Q. How do substituents at the 2-position of the isoquinolinone ring influence bioactivity?

- Electron-withdrawing groups (e.g., benzoyl) : Enhance AChE inhibition by stabilizing enzyme-ligand interactions via π-π stacking with Trp86 in the catalytic site. For example, 2-benzoyl derivatives show IC50 values <10 μM .

- Steric effects : Bulky substituents (e.g., 3-methylbenzoyl) reduce activity due to hindered access to the active site gorge. Substituent optimization requires balancing electronic and steric factors .

Q. How can solvent systems and catalysts enhance regioselectivity in hypervalent iodine-mediated syntheses?

- Polar aprotic solvents (e.g., dichloromethane) : Favor C3 functionalization via radical intermediates, while protic solvents (e.g., methanol) promote C1 activation. Catalyst choice (e.g., BF3·Et2O) can further modulate selectivity .

- Mechanistic insights : Radical trapping experiments (e.g., TEMPO) and DFT calculations identify solvent-dependent pathways, enabling rational design of regioselective protocols .

Q. What strategies resolve contradictions in synthetic yields for microwave vs. conventional heating?

- Kinetic analysis : Compare activation energies (Ea) via Arrhenius plots. Microwave irradiation often lowers Ea by 20–30%, accelerating reactions without altering pathways .

- Byproduct profiling : Use LC-MS to identify side products (e.g., over-oxidized species) and optimize microwave power/duration to minimize degradation .

Q. How can computational methods predict binding interactions with biological targets?

- Molecular docking (e.g., AutoDock Vina) : Models ligand orientation in AChE’s active site, highlighting hydrogen bonds with Ser203 and π-cation interactions with Phe338 .

- MD simulations : Assess binding stability over 100-ns trajectories, calculating root-mean-square deviation (RMSD) to validate docking poses .

Q. What statistical methods ensure robustness in biological assay data?

- ANOVA with post-hoc tests (e.g., Fisher’s LSD) : Compares mean IC50 values across derivatives, controlling for inter-experimental variability. p < 0.05 indicates significance .

- Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and confirm sigmoidal behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.